![molecular formula C14H14F2N6O2 B3087105 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1171048-28-4](/img/structure/B3087105.png)
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Overview
Description
3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethyl group and the propanoic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Scientific Research Applications
3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity to these targets, while the triazolopyrimidine core can interact with active sites through hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include:
3-[5-(1,5-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
3-[7-(1,5-Dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: This compound lacks the difluoromethyl group, which can significantly alter its chemical and biological properties.
The uniqueness of 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from readily available starting materials. The process typically includes:
- Formation of the triazolopyrimidine core.
- Introduction of the difluoromethyl group.
- Addition of the propanoic acid moiety.
Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to these targets, while the triazolopyrimidine core facilitates interactions through hydrogen bonding and hydrophobic effects. This compound may inhibit enzyme activity or modulate receptor functions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines with promising results:
- Lung Cancer : In vitro studies demonstrated that certain derivatives inhibited cell growth in lung cancer cell lines with IC50 values ranging from 1.91 to 3.28 μM .
Antifungal Activity
Research on related pyrazole compounds has highlighted their antifungal properties. Some derivatives showed notable efficacy against phytopathogenic fungi, indicating potential applications in agriculture .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities. Compounds similar to this compound have been documented to exhibit these properties through various assays .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Functional Group | Biological Activity |
---|---|---|
3-[5-(1,5-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | Trifluoromethyl | Varies; potential antitumor |
3-[7-(1,5-Dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | None | Reduced biological activity |
The presence of the difluoromethyl group in our compound enhances its reactivity and biological activity compared to others lacking this feature .
Case Studies
Several case studies have illustrated the biological potential of pyrazole derivatives:
- Lung Cancer Study : A study evaluated the antiproliferative effects of various pyrazole derivatives on lung cancer cell lines. The findings showed significant inhibition of cell growth and induction of apoptosis through intrinsic pathways .
- Antifungal Research : Another study focused on a series of pyrazole carboxamide derivatives that displayed considerable antifungal activity against multiple fungal strains .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N6O2/c1-7-8(6-21(2)19-7)9-5-10(13(15)16)22-14(17-9)18-11(20-22)3-4-12(23)24/h5-6,13H,3-4H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTYPZBWRCVWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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